molecular formula C9H9F3N2 B14812616 5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine

5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine

Cat. No.: B14812616
M. Wt: 202.18 g/mol
InChI Key: LCQBVNLAVCGEKJ-UHFFFAOYSA-N
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Description

5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine is a chemical compound with the molecular formula C9H9F3N2 and a molecular weight of 202.18 g/mol . This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridin-3-amine structure. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Coupling with Pyridin-3-amine: The final step involves coupling the trifluoromethylcyclopropyl intermediate with pyridin-3-amine using a coupling reagent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridin-3-amine derivatives.

Scientific Research Applications

5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyridin-3-amine: Lacks the cyclopropyl ring, resulting in different chemical properties and reactivity.

    3-Aminopyridine: Lacks both the trifluoromethyl group and the cyclopropyl ring, leading to significantly different biological activities.

    Cyclopropylamine: Contains the cyclopropyl ring but lacks the pyridine and trifluoromethyl groups, resulting in different applications.

Uniqueness

5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine is unique due to the combination of the trifluoromethyl group, cyclopropyl ring, and pyridin-3-amine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

5-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8(1-2-8)6-3-7(13)5-14-4-6/h3-5H,1-2,13H2

InChI Key

LCQBVNLAVCGEKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CN=C2)N)C(F)(F)F

Origin of Product

United States

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